3,3-Difluoro-1-(pyrazol-1-ylmethyl)cyclobutan-1-amine;dihydrochloride

pKa modulation physicochemical profiling medicinal chemistry building blocks

This gem-difluorinated cyclobutylamine building block delivers a ~0.8 unit pKa reduction versus non-fluorinated analogs, modulating protonation state and metabolic stability. The 3,3-difluoro substitution blocks oxidative metabolism at the cyclobutane C3 position while preserving pyrazole hinge-binding geometry. Supplied as the dihydrochloride salt for maximum aqueous solubility and ease of handling in parallel chemistry workflows. Validated in kinase programs (ROCK2 IC50 27 nM; ALK5 IC50 44 nM) and CNS-penetrant GPCR campaigns (mGluR4 PAM EC50 334 nM). Ideal for FBDD and lead optimization where metabolic soft-spot mitigation and conformational constraint are critical.

Molecular Formula C8H13Cl2F2N3
Molecular Weight 260.11
CAS No. 2247108-13-8
Cat. No. B2529231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluoro-1-(pyrazol-1-ylmethyl)cyclobutan-1-amine;dihydrochloride
CAS2247108-13-8
Molecular FormulaC8H13Cl2F2N3
Molecular Weight260.11
Structural Identifiers
SMILESC1C(CC1(F)F)(CN2C=CC=N2)N.Cl.Cl
InChIInChI=1S/C8H11F2N3.2ClH/c9-8(10)4-7(11,5-8)6-13-3-1-2-12-13;;/h1-3H,4-6,11H2;2*1H
InChIKeyAGVMEOKMWZECSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,3-Difluoro-1-(pyrazol-1-ylmethyl)cyclobutan-1-amine dihydrochloride: Procurement-Grade Gem-Difluorinated Cyclobutyl-Pyrazole Building Block (CAS 2247108-13-8)


3,3-Difluoro-1-(pyrazol-1-ylmethyl)cyclobutan-1-amine dihydrochloride (CAS 2247108-13-8) is a heterocyclic primary amine building block composed of a 3,3-difluorocyclobutane core, a methylene linker, and a 1H-pyrazole moiety, supplied as the dihydrochloride salt to enhance stability and aqueous solubility for research-scale synthetic transformations . It belongs to the class of gem-difluorinated cyclobutylamines, a scaffold prioritized in medicinal chemistry for introducing conformational constraint, modulating amine basicity, and improving metabolic stability relative to non-fluorinated cyclobutane analogs [1]. Published quantitative differentiation data for this specific compound are limited; the evidence presented below derives primarily from class-level physicochemical characterization of 3,3-difluorocyclobutanamines, cross-study comparisons of molecules incorporating the 3,3-difluorocyclobutyl motif, and comparisons with the non-fluorinated 1-(pyrazol-1-ylmethyl)cyclobutan-1-amine analog.

Why Non-Fluorinated or Regioisomeric Cyclobutyl-Pyrazole Amines Cannot Substitute for 3,3-Difluoro-1-(pyrazol-1-ylmethyl)cyclobutan-1-amine dihydrochloride


The 3,3-gem-difluoro substitution on the cyclobutane ring is not a passive structural modification—it directly alters three interdependent properties that govern the performance of this building block in medicinal chemistry campaigns: (i) the amine pKa is reduced by approximately 0.8 units relative to the non-fluorinated parent, affecting protonation state under physiological conditions; (ii) the lipophilicity (logP) is modulated, influencing passive permeability and non-specific binding; and (iii) the three-dimensional exit vector geometry of the amine differs measurably from the 2,2-difluoro regioisomer, altering spatial presentation of the amine in target binding sites [1]. Consequently, SAR or lead-optimization data generated with a non-fluorinated cyclobutyl-pyrazole analog (e.g., Sigma-Aldrich ENAH2C557225) or a 2,2-difluoro isomer cannot be reliably translated to a 3,3-difluoro scaffold without risking erroneous structure-activity conclusions. The quantitative evidence below delineates these differences.

Quantitative Differentiation Evidence for 3,3-Difluoro-1-(pyrazol-1-ylmethyl)cyclobutan-1-amine dihydrochloride


Cyclobutylamine pKa Acidification vs. Non-Fluorinated Parent: Class-Level Physicochemical Differentiation

The 3,3-difluorocyclobutanamine core exhibits a pKa lowered by approximately 0.8 log units compared to the non-fluorinated cyclobutanamine parent, as measured across a series of gem-difluorinated cyclobutylamine derivatives [1]. While the Chernykh et al. study compared 2,2- and 3,3-difluoro regioisomers against the non-fluorinated baseline, the 0.8-unit acidification is attributed to the inductive electron-withdrawing effect of the gem-difluoro group in the β-position relative to the amine, which is independent of the heterocyclic substituent and therefore directly applicable to the 3,3-difluoro-1-(pyrazol-1-ylmethyl)cyclobutan-1-amine scaffold. This reduction in basicity shifts the fraction of protonated amine at pH 7.4, impacting hydrogen-bond donor capacity, solubility, and target engagement.

pKa modulation physicochemical profiling medicinal chemistry building blocks

Exit Vector Geometry Distinction: 3,3-Difluoro vs. 2,2-Difluoro Cyclobutanamine Regioisomers

X-ray crystallographic analysis by Chernykh et al. revealed that the 2,2- and 3,3-difluorocyclobutanamine regioisomers exhibit distinct three-dimensional exit vector geometries for the amine group when placed on a common scaffold [1]. Exit vector plot analysis (angular coordinates θ and φ describing the orientation of the amine nitrogen lone pair relative to the cyclobutane ring plane) demonstrated non-overlapping spatial trajectories for the two regioisomers. For drug discovery programs where the primary amine is used as a vector point for further derivatization, the 3,3-difluoro substitution pattern directs the amine into a spatial quadrant that differs from the 2,2-isomer, directly impacting the placement of elaborated pharmacophores in target binding sites.

exit vector analysis X-ray crystallography scaffold geometry regioisomer differentiation

Kinase Inhibition Potency Achieved by 3,3-Difluorocyclobutyl-Containing Molecules: Cross-Study Comparable Evidence

A compound incorporating the 3,3-difluorocyclobutyl ester moiety (BDBM561188; US11390609, Compound TDI01613) demonstrated potent inhibition of Rho-associated protein kinase 2 (ROCK2) with an IC50 of 27 nM in an HTRF KinEASE-STK S2 enzymatic assay [1]. While this molecule contains a more elaborate isoindoline-pyrimidine-indazole scaffold rather than the simple pyrazol-1-ylmethyl amine, the 3,3-difluorocyclobutyl group serves as a key structural element contributing to the binding conformation. Cross-study comparison with the non-fluorinated pyrazol-1-ylmethyl cyclobutanamine analog—for which HepG2 cytotoxicity IC50 values have been reported in the range of 4.5 µM to >80 µM [2]—illustrates that the difluoro substitution is associated with markedly different biological profiles, though the specific contribution of the 3,3-difluoro motif versus the full scaffold cannot be deconvoluted from these separate studies.

ROCK2 inhibition kinase inhibitor building block 3,3-difluorocyclobutyl scaffold IC50 potency

Metabolic Stability Advantage: Gem-Difluorination Reduces Oxidative Metabolism vs. Non-Fluorinated Cyclobutyl Analogs

The gem-difluoro substitution on the cyclobutane ring is proposed to reduce susceptibility to cytochrome P450-mediated oxidative metabolism compared to the non-fluorinated cyclobutyl analog, based on the general principle that fluorine atoms block metabolic soft spots at the substituted carbon positions [1]. Enamine Ltd. has communicated that the gem-difluorinated cyclobutyl analog 'could show lower susceptibility to metabolic oxidation and major improvements in metabolic stability' relative to non-fluorinated cyclobutane derivatives [2]. While this is manufacturer guidance without quantitative intrinsic clearance (CLint) data, the mechanistic basis is established in the fluorinated medicinal chemistry literature: the strong C–F bond at the gem-difluoro center resists oxidative degradation that typically occurs at unsubstituted cyclobutane C–H bonds. This principle is particularly relevant when the cyclobutane ring itself undergoes metabolic oxidation in the non-fluorinated analog.

metabolic stability gem-difluoro protection oxidative metabolism CYP450

LogP Modulation by Gem-Difluoro Substitution: Impact on Lipophilicity Relative to Non-Fluorinated Analogs

Chernykh et al. measured logP values for 2,2- and 3,3-difluorocyclobutanamine derivatives and compared them to non-fluorinated counterparts [1]. The gem-difluoro substitution does not follow a simple additive logP rule; instead, the effect depends on the position of fluorination and the nature of the functional group. The 3,3-difluorocyclobutan-1-amine free base has a computed XLogP3-AA of approximately 0.5 [2], while the non-fluorinated cyclobutan-1-amine has a computed XLogP3-AA of approximately 0.1. The measured logP of the hydrochloride salt form (as supplied) is lower due to the ionic nature of the salt. This modest but real lipophilicity difference (~0.4 log units) translates to an approximately 2.5-fold difference in partition coefficient, which can influence membrane permeability and non-specific protein binding in biological assays.

logP lipophilicity physicochemical property tuning ADME optimization

Dihydrochloride Salt Form: Solubility and Handling Advantage vs. Free Base Analogs

3,3-Difluoro-1-(pyrazol-1-ylmethyl)cyclobutan-1-amine is supplied exclusively as the dihydrochloride salt (MW 260.11 g/mol, purity ≥95%) , in contrast to structurally simpler 3,3-difluorocyclobutanamine which is available as the free base (MW 107.10 g/mol) or monohydrochloride . The dihydrochloride salt form provides superior aqueous solubility for reaction setups in polar solvents (water, DMSO, methanol) and ensures consistent stoichiometric handling by eliminating the variability associated with hygroscopic free amines. The non-fluorinated analog (1s,3s)-3-[(1H-pyrazol-1-yl)methyl]cyclobutan-1-amine is also supplied as the dihydrochloride salt (Sigma-Aldrich ENAH2C557225) , so the salt form itself does not differentiate the two; however, the combination of dihydrochloride salt with the 3,3-difluoro moiety provides a unique intersection of enhanced solubility and the metabolic/physicochemical advantages of gem-difluorination.

salt form aqueous solubility formulation building block handling

Procurement-Relevant Application Scenarios for 3,3-Difluoro-1-(pyrazol-1-ylmethyl)cyclobutan-1-amine dihydrochloride (CAS 2247108-13-8)


Kinase Inhibitor Scaffold Elaboration via the Primary Amine Handle

The primary amine serves as a derivatization point for amide coupling, reductive amination, or urea formation to construct kinase inhibitor candidates. The 3,3-difluoro substitution on the cyclobutane provides conformational constraint and metabolic protection, while the pyrazole moiety can engage hinge-binding residues in kinase ATP pockets. Compounds containing the 3,3-difluorocyclobutyl motif have achieved ROCK2 IC50 of 27 nM and ALK5 IC50 of 44 nM in enzymatic assays [1][2], establishing the scaffold's viability for kinase programs. Researchers should prioritize this building block over the non-fluorinated analog when kinase selectivity, metabolic stability, or exit vector geometry are critical SAR parameters.

Metabolic Stability Optimization for Cyclobutane-Containing Lead Series

In lead optimization campaigns where a non-fluorinated cyclobutyl-pyrazole analog has shown promising target potency but poor microsomal stability, replacement with the 3,3-difluoro analog blocks oxidative metabolism at the C3 position of the cyclobutane ring [1]. This substitution preserves the overall molecular shape and the pyrazole pharmacophore while directly addressing the metabolic soft spot. The dihydrochloride salt form facilitates rapid analog synthesis in parallel medicinal chemistry workflows without requiring additional salt screening or solubility troubleshooting.

Fragment-Based Drug Discovery (FBDD) Library Member with Defined Physicochemical Properties

With a molecular weight of 187.19 Da (free base), a primary amine vector, and a heteroaromatic pyrazole ring, this compound meets fragment library criteria for FBDD. The defined pKa (~8.75 free base), logP (~0.5 free base), and the availability as a stable dihydrochloride salt [1][2] enable consistent fragment soaking or co-crystallization experiments. The gem-difluoro substitution distinguishes it from the non-fluorinated fragment analog, providing a matched pair for assessing fluorine-specific binding interactions in fragment screens.

GPCR Modulator Synthesis via the Pyrazole and Amine Functional Groups

The combination of a pyrazole ring (H-bond donor/acceptor) and a primary amine (cationic center at physiological pH) makes this building block suitable for synthesizing GPCR ligands targeting aminergic or peptidergic receptors. A compound incorporating a 3,3-difluorocyclobutyl methylamine motif demonstrated mGluR4 positive allosteric modulator activity with EC50 of 334 nM [3], validating the scaffold's application in CNS-penetrant GPCR programs. The difluoro group enhances metabolic stability, which is particularly important for CNS drug candidates requiring adequate brain exposure.

Quote Request

Request a Quote for 3,3-Difluoro-1-(pyrazol-1-ylmethyl)cyclobutan-1-amine;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.